![molecular formula C11H15N3O B12539838 Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- CAS No. 652154-38-6](/img/structure/B12539838.png)
Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is a complex organic compound with a unique structure that includes both urea and imine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- typically involves the reaction of N,N’-dimethylurea with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as indium triflate, which facilitates the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The urea moiety can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar structure but with phenyl groups instead of the benzyl group.
Urea, N,N’-dimethyl-: A simpler compound with only dimethyl groups attached to the urea moiety.
Uniqueness
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is unique due to the presence of both urea and imine functionalities, which confer distinct chemical reactivity and biological activity. The benzyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
652154-38-6 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1-(benzyliminomethyl)-1,3-dimethylurea |
InChI |
InChI=1S/C11H15N3O/c1-12-11(15)14(2)9-13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
KRVJDFHRGGEIAP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)C=NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


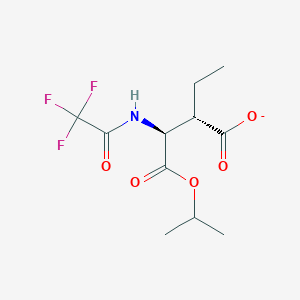
![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)
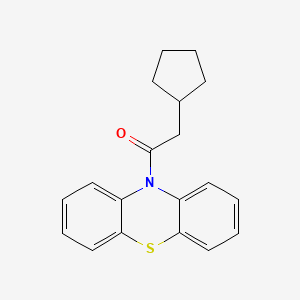
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)

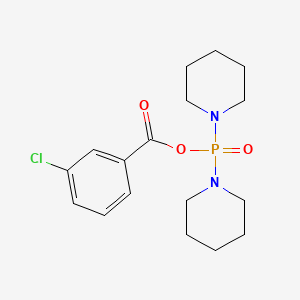
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
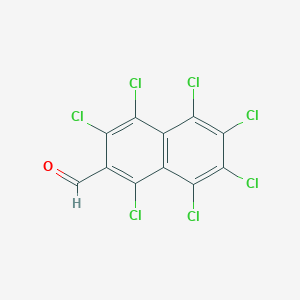
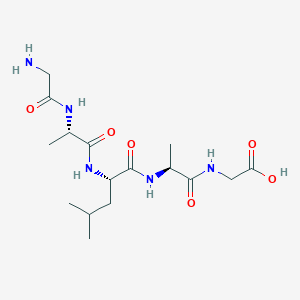
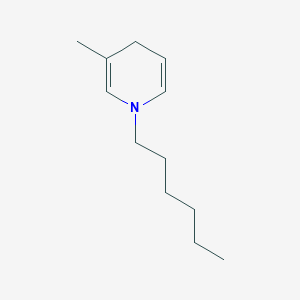
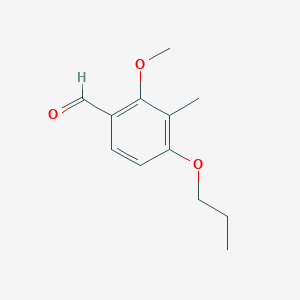
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
